molecular formula C11H14OS B13190752 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13190752
M. Wt: 194.30 g/mol
InChI Key: JSCATHLFUYGARU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired ethanone compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethanol: A reduced form of the ethanone compound.

    1-(2,4-Dimethylphenyl)-2-(methylsulfonyl)ethan-1-one: An oxidized form with a sulfone group.

    1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one: A homologous compound with an additional carbon in the backbone.

Uniqueness: 1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylsulfanyl group and a carbonyl group

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C11H14OS/c1-8-4-5-10(9(2)6-8)11(12)7-13-3/h4-6H,7H2,1-3H3

InChI Key

JSCATHLFUYGARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC)C

Origin of Product

United States

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